4-[7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE
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Overview
Description
4-[7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a pyridine ring attached to the triazole ring
Preparation Methods
The synthesis of 4-[7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. This method demonstrates a broad substrate scope and good functional group tolerance.
Chemical Reactions Analysis
4-[7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halogenated reagents. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance the compound’s biological activity .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in medicinal chemistry and pharmaceutical development. It has been found to exhibit activities such as acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors . These activities make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. Additionally, it has applications in material sciences, where it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-[7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for the regulation of immune responses and cell growth. By inhibiting these kinases, the compound can modulate immune responses and potentially reduce inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4-[7-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, including CDK2 inhibition and anticancer properties. this compound is unique due to its specific structural features and the presence of the 4-methylphenyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-(4-methylphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c1-12-2-4-13(5-3-12)15-8-11-19-17-20-16(21-22(15)17)14-6-9-18-10-7-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGJXBSCMNURLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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